molecular formula C15H18 B14568229 2-(2,2-Dimethylpropyl)naphthalene CAS No. 61760-11-0

2-(2,2-Dimethylpropyl)naphthalene

Cat. No.: B14568229
CAS No.: 61760-11-0
M. Wt: 198.30 g/mol
InChI Key: SSWJWQZWRQOCGI-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)naphthalene is a specialized organic compound featuring a naphthalene ring system substituted with a bulky, neopentyl-like alkyl chain. This specific structure, characterized by its sterically hindered 2,2-dimethylpropyl group, makes it a valuable intermediate in advanced organic synthesis and materials science research. Researchers utilize this compound primarily as a precursor or building block in the development of more complex molecular architectures. Its naphthalene core provides a rigid, planar scaffold, while the alkyl substituent can impart significant steric effects and influence the compound's overall physical properties, such as its melting point and solubility. Potential research applications include its use in the synthesis of ligands for catalytic systems, the preparation of organic semiconductors, and as a model compound in spectroscopic and chromatographic studies. The compound's structure is related to other documented naphthalene derivatives, such as those with sulfanyl or alkoxy linkages, highlighting the versatility of naphthalene chemistry. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

61760-11-0

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)naphthalene

InChI

InChI=1S/C15H18/c1-15(2,3)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10H,11H2,1-3H3

InChI Key

SSWJWQZWRQOCGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

Polar aprotic solvents such as nitrobenzene enhance electrophile activation but require higher temperatures (80–100°C), increasing side products like di-alkylated derivatives. Non-polar solvents (e.g., toluene) improve selectivity for mono-alkylation but prolong reaction times (24–48 hours).

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal catalysts offer precise control over regioselectivity and functional group tolerance. Copper(I) iodide (CuI) and palladium(II) acetate (Pd(OAc)₂) systems dominate this category, enabling cross-coupling between naphthalene derivatives and pre-functionalized 2,2-dimethylpropyl reagents.

Ullmann-Type Coupling

A CuI-catalyzed Ullmann reaction couples 2-iodonaphthalene with 2,2-dimethylpropylzinc bromide in tetrahydrofuran (THF) at 80°C. This method achieves 72% yield with >90% regioselectivity for the 2-position, attributed to the directing effect of the iodine substituent. However, stoichiometric zinc usage and sensitivity to moisture limit scalability.

Palladium-Mediated Cross-Coupling

Palladium catalysts, notably Pd(PPh₃)₄, facilitate Suzuki-Miyaura couplings between 2-boronaphthalene and 2,2-dimethylpropyl triflate. Optimized conditions (Na₂CO₃, dioxane, 100°C) yield 65–70% of the target compound with minimal byproducts. This method’s compatibility with boronic acids expands substrate versatility but necessitates anhydrous conditions.

Hydroalkylation via Metal Hydrides

Hydroalkylation strategies employ metal hydrides to directly add 2,2-dimethylpropane groups to naphthalene. Sodium hydride (NaH) in dimethylformamide (DMF) mediates the reaction between naphthalene and 2,2-dimethylpropyl bromide at 120°C, yielding 58% product. While efficient, competing hydrogenation side reactions necessitate careful temperature control.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters of major preparation routes:

Method Catalyst Yield (%) Regioselectivity (2-position) Key Limitations
Friedel-Crafts AlCl₃ 45–68 70–80% Di-alkylation byproducts
Ullmann Coupling CuI 72 >90% Moisture sensitivity
Suzuki-Miyaura Pd(PPh₃)₄ 65–70 85–90% High catalyst cost
Hydroalkylation NaH 58 75% Competing hydrogenation

The 2-position’s preference in naphthalene derivatives arises from diminished steric hindrance compared to the 1-position. Computational studies indicate that the 2,2-dimethylpropyl group’s bulkiness creates a transition state where attack at C-2 minimizes van der Waals repulsions. Electron-donating alkyl groups further stabilize the intermediate σ-complex, favoring kinetic control in Friedel-Crafts reactions.

In metal-catalyzed methods, oxidative addition steps (e.g., Pd⁰ → Pd²⁺) govern regioselectivity. For Suzuki couplings, the boron substituent’s para-directing effect ensures precise coupling at C-2.

Industrial and Environmental Considerations

Large-scale synthesis prioritizes Friedel-Crafts alkylation due to reagent affordability, despite environmental concerns over AlCl₃ waste. Recent advances in recyclable ionic liquid catalysts (e.g., [BMIM]Cl-AlCl₃) reduce ecological impact, achieving 60% yield in three reaction cycles. Transition-metal approaches, though greener, remain cost-prohibitive for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)naphthalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used.

    Sulfonation: Fuming sulfuric acid (H2SO4) is employed.

    Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3).

Major Products Formed

    Nitration: 1-nitro-2-(2,2-dimethylpropyl)naphthalene.

    Sulfonation: 1-sulfo-2-(2,2-dimethylpropyl)naphthalene.

    Halogenation: 1-chloro-2-(2,2-dimethylpropyl)naphthalene.

Scientific Research Applications

2-(2,2-Dimethylpropyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)naphthalene in chemical reactions involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The naphthalene ring’s electron-rich nature facilitates the attack by electrophiles, leading to substitution at the most reactive positions. The stability of the intermediate carbocation is a key factor in determining the reaction pathway and product distribution .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular features of 2-(2,2-Dimethylpropyl)naphthalene and its analogs:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Position & Type Key Properties/Findings
This compound Not provided C₁₅H₁₈ 198.30 2-position, neopentyl High steric bulk; inferred lower volatility compared to smaller alkyl derivatives.
2-Propylnaphthalene 2027-19-2 C₁₃H₁₄ 170.25 2-position, linear propyl Lower molecular weight; linear chain may enhance metabolic accessibility .
2-Isopropylnaphthalene See [13] C₁₃H₁₄ 170.25 2-position, branched isopropyl Isomeric with 2-propylnaphthalene; branching may reduce metabolic rates .
1-Isobutylnaphthalene 16727-91-6 C₁₄H₁₆ 184.28 1-position, isobutyl Positional isomerism affects interaction with biological targets; higher molecular weight than methyl derivatives .
2-Phenylnaphthalene 612-94-2 C₁₆H₁₂ 204.27 2-position, phenyl Aromatic substituent increases planarity and π-π interactions; distinct electronic effects compared to alkyl groups .

Key Comparisons:

Steric and Electronic Effects: The neopentyl group in this compound imposes greater steric hindrance than linear (2-propyl) or branched (2-isopropyl) substituents. In contrast, 2-phenylnaphthalene exhibits enhanced resonance stabilization due to the phenyl group, altering its electronic profile and reactivity .

Toxicological Profiles: Methylnaphthalenes (1- and 2-methyl) are well-studied, with 2-methylnaphthalene showing slightly slower metabolism and glutathione depletion than naphthalene. However, both induce similar respiratory and hepatic lesions in mammals .

Physicochemical Properties :

  • Boiling Points : Linear alkyl chains (e.g., 2-propyl) typically have lower boiling points than branched or bulky substituents. For example, 2-propylnaphthalene (MW 170.25) is expected to be more volatile than this compound (MW 198.30) .
  • Solubility : Neopentyl derivatives are generally less water-soluble due to increased hydrophobicity, which could limit environmental mobility .

Q & A

Q. What experimental design considerations are critical for assessing systemic toxicity of 2-(2,2-Dimethylpropyl)naphthalene in mammalian models?

To evaluate systemic toxicity, prioritize exposure routes (inhalation, oral, dermal) aligned with human exposure scenarios and select endpoints such as hepatic, renal, and respiratory effects. Use inclusion criteria from Table B-1 (), ensuring species-specific dose-response relationships and adherence to standardized protocols like those in ATSDR toxicological profiles. Include control groups for body weight, histopathology, and biochemical markers (e.g., serum ALT/AST for hepatotoxicity) .

Q. Which analytical techniques are validated for structural elucidation of branched-chain naphthalene derivatives like this compound?

Use gas chromatography (GC) with retention indices (e.g., DB-5 column, 70–300°C temperature gradient) and mass spectrometry (EI-MS) for molecular fragmentation patterns. Cross-reference with NIST spectral libraries ( ). Infrared spectroscopy (IR) can confirm functional groups, while nuclear magnetic resonance (NMR) resolves substituent positions on the naphthalene backbone .

Advanced Research Questions

Q. How can conflicting toxicokinetic data for alkylated naphthalenes be resolved in systematic reviews?

Apply risk-of-bias assessments (Table C-6/C-7) to evaluate study quality, focusing on randomization, dose reporting, and outcome transparency. Use confidence ratings () to weight high-quality studies (e.g., those with controlled exposure parameters and peer-reviewed methodologies). Meta-analyses should stratify data by species, exposure duration, and metabolic pathways (e.g., CYP450-mediated oxidation) .

Q. What computational strategies predict environmental fate and biodegradation pathways for this compound?

Leverage density functional theory (DFT) to calculate thermodynamic properties (e.g., enthalpy of formation, logP) and molecular dynamics simulations to model aqueous solubility. Use software like EPI Suite™ to estimate biodegradation half-lives, incorporating branching effects from the 2,2-dimethylpropyl group, which may hinder microbial degradation compared to linear alkylnaphthalenes .

Q. How can in vitro receptor-binding assays be optimized to study interactions between substituted naphthalenes and ATP-gated ion channels (e.g., P2X receptors)?

Use heterologous expression systems (e.g., HEK293 cells transfected with P2X7 receptors) to test agonist/antagonist activity. Employ calcium flux assays with Fura-2AM dye for real-time monitoring. Validate selectivity via competitive binding studies with antagonists like A-740003 () and control for nonspecific effects using ATP-depleted media .

Methodological Guidance

Q. What criteria should guide the selection of biomarkers for occupational exposure studies involving this compound?

Prioritize metabolites detectable in urine or blood, such as hydroxylated naphthalene derivatives. Validate biomarkers using LC-MS/MS with deuterated internal standards. Cross-reference with ATSDR’s toxicokinetic framework ( ) to ensure correlation between biomarker levels and clinical endpoints (e.g., oxidative stress markers like 8-OHdG) .

Q. How should mechanistic studies differentiate direct cytotoxicity of this compound from secondary inflammatory responses?

Combine transcriptomic profiling (RNA-seq) of exposed cell lines with cytokine multiplex assays (e.g., IL-6, TNF-α). Use CRISPR-Cas9 knockouts of pro-inflammatory genes (e.g., NF-κB) to isolate primary toxicity mechanisms. Compare results to in vivo models with immune-deficient rodents to assess systemic versus localized effects .

Data Interpretation and Validation

Q. What statistical approaches are recommended for dose-response modeling of alkylated naphthalene carcinogenicity?

Use benchmark dose (BMD) modeling with Bayesian hierarchical frameworks to account for interspecies variability. Validate models using Akaike’s Information Criterion (AIC) and adjust for covariates like metabolic activation (e.g., GSTT1 polymorphisms). Cross-reference with IARC monographs for hazard classification consistency .

Q. How can researchers address gaps in chronic toxicity data for branched-chain naphthalene derivatives?

Conduct subchronic-to-chronic extrapolation using read-across methodologies with structurally similar compounds (e.g., 2-methylnaphthalene). Prioritize in silico toxicogenomics platforms (e.g., ToxCast) to predict long-term effects, supplemented by lifetime bioassays in rodents with histopathological endpoints .

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